Phosphorothioic acid, O-(2,4-dichlorophenyl) O-ethyl ester
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Overview
Description
Phosphorothioic acid, O-(2,4-dichlorophenyl) O-ethyl ester is an organophosphorus compound known for its use as an insecticide and nematicide. It is characterized by the presence of a phosphorothioate group bonded to a 2,4-dichlorophenyl and an ethyl ester group. This compound is known for its effectiveness in pest control and has been widely studied for its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorothioic acid, O-(2,4-dichlorophenyl) O-ethyl ester can be synthesized through the reaction of O,O-diethyl phosphorochloridothioate with 2,4-dichlorophenol in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom in the phosphorochloridothioate by the phenoxide ion derived from 2,4-dichlorophenol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O-(2,4-dichlorophenyl) O-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates with higher oxidation states.
Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to form phosphoric acid derivatives and 2,4-dichlorophenol.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Acids and bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Oxidation: Produces phosphorothioates with higher oxidation states.
Hydrolysis: Yields phosphoric acid derivatives and 2,4-dichlorophenol.
Substitution: Results in the formation of new phosphorothioate esters with different substituents.
Scientific Research Applications
Phosphorothioic acid, O-(2,4-dichlorophenyl) O-ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its effects on various biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Investigated for potential therapeutic applications due to its biochemical activity.
Industry: Widely used as an insecticide and nematicide in agricultural practices.
Mechanism of Action
The primary mechanism of action of phosphorothioic acid, O-(2,4-dichlorophenyl) O-ethyl ester is through the inhibition of the acetylcholinesterase enzyme . This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, which ultimately results in the paralysis and death of the target pests.
Comparison with Similar Compounds
Phosphorothioic acid, O-(2,4-dichlorophenyl) O-ethyl ester can be compared with other similar organophosphorus compounds such as:
Profenofos: Another organophosphate insecticide with a similar mechanism of action but different substituents.
Prothiofos: Shares a similar structure and is also used as an insecticide.
Bromophos-ethyl: Another related compound with similar pesticidal properties.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. Its effectiveness as an acetylcholinesterase inhibitor and its stability under various conditions make it a valuable compound in pest control and scientific research.
Properties
CAS No. |
61341-75-1 |
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Molecular Formula |
C8H9Cl2O3PS |
Molecular Weight |
287.10 g/mol |
IUPAC Name |
(2,4-dichlorophenoxy)-ethoxy-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H9Cl2O3PS/c1-2-12-14(11,15)13-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3,(H,11,15) |
InChI Key |
UNHPBFAZGIASKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(O)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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